2-二甲氨基苯并噻唑

描述

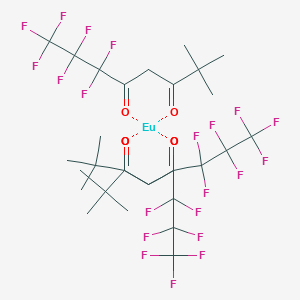

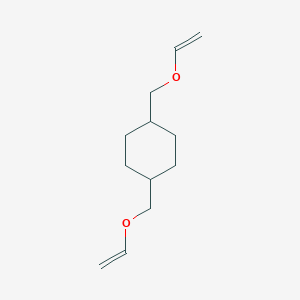

Benzothiazole, 2-dimethylamino- (also known as 2,2'-diaminodibenzothiazole) is a heterocyclic aromatic compound composed of two benzene rings linked by a thiazole ring. It is an important intermediary in the synthesis of a variety of organic compounds, and is used in a variety of scientific research applications.

科学研究应用

抗结核化合物

2-二甲氨基苯并噻唑: 衍生物已被广泛研究其作为抗结核药物的潜力。最近的研究强调了合成新型苯并噻唑类化合物,这些化合物对结核分枝杆菌具有显着的体外和体内活性。 这些化合物通过各种途径合成,包括重氮偶联、Knoevenagel 缩合和 Biginelli 反应,并且与标准参考药物相比,抑制效力更强 .

合成途径和药物化学

苯并噻唑环上的 2-二甲氨基基团是化学修饰的关键位点,使其成为药物化学中的多功能支架。用于合成 2-芳基苯并噻唑的合成策略,包括 2-二甲氨基衍生物,涉及多种方法,例如分子杂交技术和微波辐射。 这些方法促进了有效的生物活性药物的开发 .

生物活性及药物开发

苯并噻唑核,特别是带有 2-二甲氨基取代基的苯并噻唑核,与多种生物活性相关。已发现它存在于具有抗菌、抗真菌、抗氧化剂和抗微生物特性的化合物中。 这使其成为寻找新型治疗剂的宝贵实体,有可能导致新型药物的开发 .

抗菌和抗真菌应用

一系列 2-二甲氨基苯并噻唑衍生物已被合成并评估其抗菌和抗真菌活性。这些化合物对各种细菌菌株,包括耐药菌株,以及白色念珠菌具有有效性。 这突出了苯并噻唑衍生物在对抗耐药菌株和真菌方面的潜力 .

作用机制

Target of Action

Benzothiazole, 2-dimethylamino- has been found to interact with several targets. One of the primary targets is the DprE1 enzyme, which plays a crucial role in the survival of Mycobacterium tuberculosis . Another significant target is the BCL-2 family of enzymes, which are key regulators of the mitochondrial apoptotic pathway . These enzymes play a critical role in apoptosis, a physiological process of programmed cell death essential for normal tissue development and homeostasis .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme . Similarly, benzothiazole derivatives have been found to inhibit BCL-2 enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family . This disruption can lead to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of Benzothiazole, 2-dimethylamino- affects several biochemical pathways. In the context of tuberculosis, it impacts the survival pathway of M. tuberculosis by inhibiting the DprE1 enzyme . In cancer pathogenesis, it influences the apoptotic pathway by inhibiting the BCL-2 family of enzymes . This inhibition can lead to the release of cytochrome c from mitochondria, triggering a cascade of events known as the intrinsic apoptosis pathway .

Result of Action

The molecular and cellular effects of Benzothiazole, 2-dimethylamino- action are primarily seen in its inhibitory activity. In tuberculosis, it inhibits the DprE1 enzyme, leading to better inhibition potency against M. tuberculosis . In cancer, it disrupts the balance of the BCL-2 family of enzymes, leading to dysregulated apoptosis and potentially inhibiting the continuous proliferation of cancer cells .

安全和危害

未来方向

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

生化分析

Biochemical Properties

Benzothiazole, 2-dimethylamino- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical properties .

Cellular Effects

Benzothiazole, 2-dimethylamino- has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Benzothiazole, 2-dimethylamino- is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzothiazole, 2-dimethylamino- change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzothiazole, 2-dimethylamino- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole, 2-dimethylamino- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole, 2-dimethylamino- is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzothiazole, 2-dimethylamino- and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

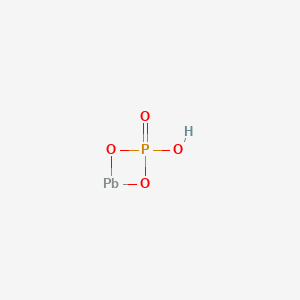

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)